N1-benzyl-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide
Description
N1-Benzyl-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide (hereafter referred to by its experimental designation compound 1) is a synthetic oxalamide derivative designed to act as a nucleating agent for biodegradable polyesters such as polyhydroxybutyrate (PHB). Its molecular architecture comprises a rigid oxalamide core (hard segment) capable of forming hydrogen-bonded β-sheet structures, flanked by flexible spacers (soft segments) composed of methylene units and functionalized end-groups (benzyl and hydroxytetrahydrofuran moieties) .
Properties
IUPAC Name |
N-benzyl-N'-[(3-hydroxyoxolan-3-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-12(15-8-11-4-2-1-3-5-11)13(18)16-9-14(19)6-7-20-10-14/h1-5,19H,6-10H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFNISRVXCIZCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)NCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling
Reaction Mechanism and Scope
A sustainable route to oxalamides involves the ruthenium pincer complex-catalyzed dehydrogenative coupling of ethylene glycol with amines. This method generates hydrogen gas as the sole byproduct, aligning with green chemistry principles. For N¹-benzyl-N²-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide, the reaction proceeds via a two-step mechanism:
- Dehydrogenation of ethylene glycol to glycolaldehyde, followed by condensation with benzylamine to form an α-hydroxyamide intermediate.
- Secondary amine coupling with (3-hydroxytetrahydrofuran-3-yl)methylamine, facilitated by the ruthenium catalyst, to yield the mixed oxalamide.
Key Data:
- Catalyst : Ru-MACHO-BH (1 mol%)
- Solvent : Toluene, 110°C, 24 hours
- Yield : 66–87% for mixed oxalamides
- Byproduct : H₂ gas (quantified via gas chromatography)
This method avoids stoichiometric reagents but requires careful optimization to prevent over-oxidation of the hydroxytetrahydrofuran moiety.
Stepwise Amide Coupling Using Activated Oxalate
Oxalyl Chloride-Mediated Synthesis
Traditional amide bond formation employs activated oxalate derivatives. The synthesis involves:
- Monoamide formation : Reacting benzylamine with oxalyl chloride to generate N-benzyloxalyl chloride.
- Second amide coupling : Treating the intermediate with (3-hydroxytetrahydrofuran-3-yl)methylamine in the presence of a base.
Key Data:
Solid-Phase Synthesis with Protecting Groups
Hydroxyl Group Protection
The 3-hydroxytetrahydrofuran group’s reactivity necessitates protection during synthesis. A tert-butyldimethylsilyl (TBS) ether is commonly used:
- Protection : (3-Hydroxytetrahydrofuran-3-yl)methylamine is treated with TBSCl and imidazole.
- Amide coupling : The protected amine reacts with N-benzyloxalyl chloride.
- Deprotection : Tetrabutylammonium fluoride (TBAF) removes the TBS group.
Key Data:
Comparative Analysis of Methods
| Method | Yield (%) | Catalyst/Reagents | Temperature (°C) | Atom Economy |
|---|---|---|---|---|
| Ru-catalyzed coupling | 66–87 | Ru-MACHO-BH | 110 | High |
| Oxalyl chloride route | 72–85 | Oxalyl chloride, TEA | 0–25 | Moderate |
| Mixed anhydride | 68–78 | Ethyl chloroformate | −15–25 | Moderate |
| Solid-phase (TBS) | 61 | TBSCl, TBAF | 25 | Low |
The ruthenium method offers superior sustainability but requires specialized catalysts. Traditional methods provide higher reproducibility, while solid-phase synthesis ensures regioselectivity for sensitive substrates.
Challenges and Optimization Strategies
- Regioselectivity : Mixed oxalamides often form statistical mixtures. Using a 1:1 amine ratio and slow addition minimizes bis-amide formation.
- Hydroxytetrahydrofuran Stability : Acidic or high-temperature conditions may dehydrate the hydroxytetrahydrofuran group. Neutral pH and temperatures <50°C are recommended.
- Catalyst Degradation : The ruthenium catalyst deactivates in the presence of free hydroxyl groups. Pre-protection or using bulky amines mitigates this.
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various substituents on the benzyl ring.
Scientific Research Applications
N1-benzyl-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Properties and Functionality:
- Thermal Behavior : Differential scanning calorimetry (DSC) reveals three endothermic transitions during heating (59.2°C, 147.9°C, and 203.4°C), corresponding to structural reorganizations and eventual melting. Cooling induces crystallization at 192.9°C, followed by a secondary reorganization at ~7.1°C .
- Self-Assembly : Hydrogen bonding drives the formation of β-sheet aggregates in the polymer melt, which phase-separate upon cooling to reduce PHB’s nucleation barrier, enhancing crystallization rates and crystallinity .
- Miscibility : Compound 1 exhibits partial miscibility in PHB melts, critical for uniform dispersion and nucleation efficiency. However, its performance in PHB was suboptimal compared to other polymers like poly(lactic acid) (PLA), necessitating structural modifications (e.g., compound 2) .
Comparison with Similar Compounds
Structural Analogues: Compound 2
Compound 2 (diethyl 4,5,10,11-tetraoxo-3,6,9,12-tetraazatetradecanedioate) is a derivative of compound 1, modified to improve PHB compatibility:
- Design Changes :
| Property | Compound 1 | Compound 2 |
|---|---|---|
| Melting Temperature (°C) | 203.4 (final melt) | 198.5 (final melt) |
| Crystallization Temp (°C) | 192.9 (melt crystallization) | 185.0 (melt crystallization) |
| Miscibility in PHB Melt | Moderate | High |
| Nucleation Efficiency* | Low (t₁/₂ = 18 min at 115°C) | High (t₁/₂ = 5 min at 115°C) |
*Data from isothermal crystallization experiments (115°C) at 0.5 wt% loading .

- Performance : Compound 2 reduces PHB’s crystallization half-time (t₁/₂) by ~72% compared to compound 1, demonstrating the critical role of end-group and spacer engineering in nucleation efficiency .
Other Oxalamide-Based Nucleating Agents
- PLA-Specific Derivatives : Oxalamides with aromatic end-groups (e.g., N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide) show high efficacy in PLA but fail in PHB due to poor miscibility .
- Hydrogen Bonding Motifs : Studies by Deshmukh et al. (2011) highlight that oxalamides with symmetric hydrogen-bonding networks (e.g., N,N’-1,2-ethanediyl-bis(6-hydroxyhexanamide)) exhibit superior thermal stability but require solvent-assisted crystallization, limiting industrial applicability .
Non-Oxalamide Nucleating Agents
| Agent | Polymer | Efficiency | Cooling Rate Limitation |
|---|---|---|---|
| Boron Nitride (BN) | PHB/PHBV | High (commercially used) | Slow (≤10°C/min) |
| Cyanuric Acid | PHB | Moderate | Slow (≤10°C/min) |
| Uracil | PHB | Moderate | Slow (≤10°C/min) |
| Sorbitol Derivatives | PP | High (e.g., Irgaclear®) | Fast (>50°C/min) |
- Key Findings :
- BN and organic agents like uracil are effective but require slow cooling rates (~10°C/min), incompatible with industrial processing. Compound 2 operates efficiently at rapid cooling rates (~60°C/min), addressing this limitation .
- Sorbitol-based agents (e.g., for polypropylene) inspired the design of compound 2, emphasizing melt miscibility and liquid-solid phase separation as universal principles for nucleator development .
Mechanistic Insights from Hydrogen Bonding and Thermal Transitions
- Compound 1 : Hydrogen-bond dissociation at 59.3°C and 146.5°C precedes melting, enabling dynamic reorganization of aggregates. However, its rigid end-groups limit PHB compatibility .
- Compound 2 : Flexible PHB-like end-groups sustain hydrogen bonding at higher temperatures, stabilizing nuclei during rapid cooling .
Biological Activity
N1-benzyl-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure
The compound's structure includes a benzyl group and an oxalamide functional group, along with a hydroxytetrahydrofuran moiety. This combination contributes to its diverse chemical properties and potential interactions with biological systems.
The biological activity of this compound is attributed to its ability to interact with various cellular targets. The proposed mechanisms include:
- Inhibition of Fibrosis : Research indicates that this compound may suppress myofibroblast transdifferentiation, which is critical in fibrosis development. By inhibiting this pathway, it could potentially reduce extracellular matrix (ECM) deposition and cellular contractility, important factors in fibrotic diseases.
- Modulation of Enzymatic Activity : The compound may influence enzymes involved in metabolic pathways, leading to altered cellular responses that affect gene expression and protein synthesis.
Case Studies and Research Findings
- Fibrosis Inhibition Study : In vitro studies demonstrated that this compound significantly inhibited the transdifferentiation of fibroblasts into myofibroblasts in response to transforming growth factor-beta (TGF-β). This suggests its potential as a therapeutic agent in treating fibrotic disorders.
- Enzyme Modulation Research : A study examining the compound's effect on metabolic enzymes revealed that it could modulate the activity of certain kinases involved in cell signaling pathways. This modulation was linked to changes in cellular proliferation rates, indicating its potential role in cancer therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(2-methoxyphenyl)oxalamide | Similar oxalamide structure | Moderate inhibition of fibrosis |
| N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide | Similar oxalamide structure | Stronger anti-fibrotic effects |
| N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide | Similar oxalamide structure | Potential anti-cancer properties |
Synthesis and Production
The synthesis of this compound typically involves cyclization and hydrolysis processes starting from 3,4-dibromo-1-methoxybutane. Industrial production methods may employ continuous flow reactors and advanced purification techniques such as chromatography to ensure high yield and purity.
Q & A
Q. What are the key synthetic routes for N1-benzyl-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of benzylamine and tetrahydrofuran-derived intermediates. Key steps include:
- Amide bond formation : Condensation of benzylamine with oxalic acid derivatives under reflux conditions (e.g., using DCC as a coupling agent) .
- Hydroxyl group protection : Use of protecting groups like tert-butyldimethylsilyl (TBS) to prevent unwanted side reactions during subsequent steps .
- Purification : Column chromatography or recrystallization to isolate the final product.
Optimization involves adjusting solvents (e.g., THF for solubility), catalysts (e.g., DMAP for amidation), and temperature (40–80°C for controlled reactivity). Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, with hydroxy groups showing broad peaks at δ 1.5–2.5 ppm and benzyl protons at δ 7.2–7.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 335.16) .
- FT-IR : Peaks at 1650–1700 cm⁻¹ confirm oxalamide C=O stretching .
Q. What functional groups influence its reactivity?
- Methodological Answer :
- Oxalamide core : Participates in hydrogen bonding, influencing solubility and biological interactions .
- Benzyl group : Enhances lipophilicity, affecting membrane permeability in biological assays .
- Tetrahydrofuran hydroxy group : Acts as a hydrogen bond donor, critical for binding to enzymatic targets .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina simulate binding affinities to receptors (e.g., kinases or GPCRs). Parameters include grid box sizes (20–25 Å) and Lamarckian genetic algorithms .
- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 50–100 ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .
- Pharmacophore modeling : Identifies critical interaction sites (e.g., hydrogen bonds with catalytic serine residues) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-response reevaluation : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Orthogonal assays : Confirm enzyme inhibition via fluorometric and colorimetric methods (e.g., comparing IC50 values from ADP-Glo™ and malachite green assays) .
- Structural analogs : Synthesize derivatives to isolate the role of specific functional groups (e.g., replacing benzyl with cyclohexyl to test hydrophobicity effects) .
Q. How to design experiments to study its enzyme inhibition mechanisms?
- Methodological Answer :
- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) by varying substrate concentrations .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes at 2.0–3.0 Å resolution .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess enthalpy-driven vs. entropy-driven interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
